![molecular formula C13H11NO2S B1437991 2-(Benzylsulfanyl)pyridine-4-carboxylic acid CAS No. 100727-33-1](/img/structure/B1437991.png)
2-(Benzylsulfanyl)pyridine-4-carboxylic acid
Overview
Description
2-(Benzylsulfanyl)pyridine-4-carboxylic acid (BSPC) is a compound of interest in scientific research due to its potential applications in various fields such as drug discovery and material science. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
The synthesis of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid and its derivatives often involves multi-component reactions (MCRs), which are valuable in organic and medicinal chemistry due to their simplicity, efficiency, and high selectivity . For instance, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were fabricated and characterized by FT-IR, XRD, TGA, TEM, SEM, and VSM techniques .Molecular Structure Analysis
The molecular formula of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid is C13H11NO2S, and its molecular weight is 245.3 g/mol .Chemical Reactions Analysis
Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano [3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid include a density of 1.2±0.1 g/cm3, a boiling point of 337.4±25.0 °C at 760 mmHg, and a flash point of 157.9±23.2 °C .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as “2-(Benzylsulfanyl)pyridine-4-carboxylic acid”, play a key role in organic synthesis . They are versatile organic compounds that can participate in various organic reactions, such as substitution, elimination, and coupling . Their highly polar chemical structure allows them to interact easily with polar compounds, forming hydrogen bridges .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) .
Polymers
Carboxylic acids find applications in the area of polymers as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .
Catalysts in Chemical Reactions
“2-(Benzylsulfanyl)pyridine-4-carboxylic acid” can be used as a catalyst in chemical reactions. For example, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .
Synthesis of Bioactive Compounds
The synthesis of 4H-pyran derivatives, which have useful biological and pharmacological properties, can be facilitated by "2-(Benzylsulfanyl)pyridine-4-carboxylic acid" . These derivatives have been reported to have anticoagulant, spasmolytic, anticancer, and antianaphylactic properties .
Surface Functionalization of Nanoparticles
“2-(Benzylsulfanyl)pyridine-4-carboxylic acid” can be used for the surface functionalization of nanoparticles. This process enhances the biocompatibility and biodegradability of the nanoparticles, making them suitable for use in biotechnology .
Mechanism of Action
While the specific mechanism of action for 2-(Benzylsulfanyl)pyridine-4-carboxylic acid is not explicitly mentioned in the search results, it’s worth noting that the mechanisms of action for similar compounds often involve interactions with specific biological targets, leading to changes in cellular processes .
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKDXIPQSUIQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654511 | |
Record name | 2-(Benzylsulfanyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)pyridine-4-carboxylic acid | |
CAS RN |
100727-33-1 | |
Record name | 2-(Benzylsulfanyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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